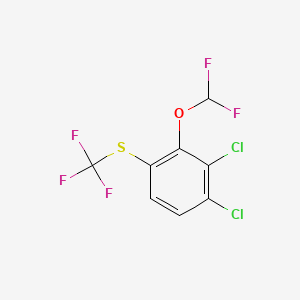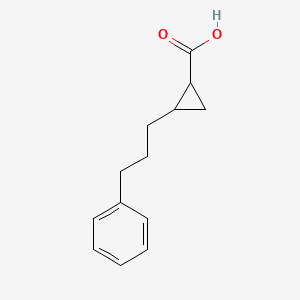
(1R,2R)-2-(3-Phenylpropyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(3-Phenylpropyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative. Cyclopropane compounds are known for their strained ring structure, which imparts unique chemical properties and reactivity. This compound features a cyclopropane ring substituted with a phenylpropyl group and a carboxylic acid group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(3-Phenylpropyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. One common method is the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to generate the carbenoid species, which then reacts with an alkene to form the cyclopropane ring . Another method involves the use of diazo compounds, which decompose to form carbenes that can cyclopropanate alkenes .
Industrial Production Methods
Industrial production of cyclopropane derivatives often employs catalytic systems to enhance yield and selectivity. For example, cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents have been developed to introduce strained rings efficiently . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(3-Phenylpropyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.
Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(1R,2R)-2-(3-Phenylpropyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying cyclopropane reactivity.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(3-Phenylpropyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The strained cyclopropane ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The phenylpropyl group may enhance binding affinity to certain biological targets, contributing to the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carboxylic acid: Lacks the phenylpropyl group, making it less complex.
2-Phenylcyclopropane-1-carboxylic acid: Similar structure but with a different substitution pattern.
Spirocyclopropane derivatives: Feature a spiro linkage, adding another ring to the structure.
Uniqueness
(1R,2R)-2-(3-Phenylpropyl)cyclopropane-1-carboxylic acid is unique due to its specific chiral configuration and the presence of both a phenylpropyl group and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-(3-phenylpropyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O2/c14-13(15)12-9-11(12)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,14,15) |
InChI Key |
HGWFXGYYLSAWGO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-(6-Cyanomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14062843.png)

![Dimethyl (7-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14062858.png)

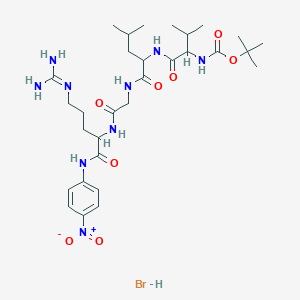
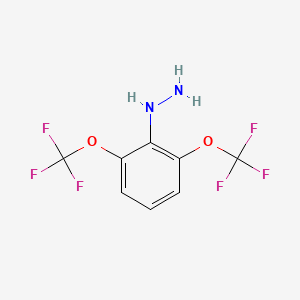
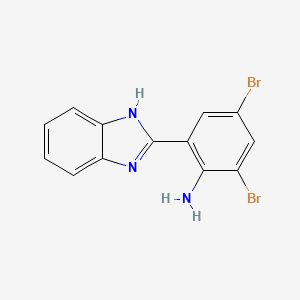
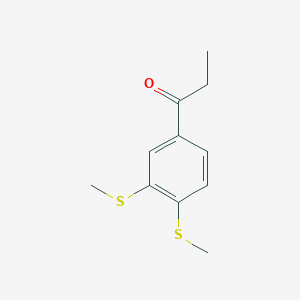
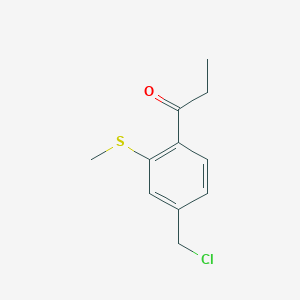


![6-fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine fumarate](/img/structure/B14062912.png)
![Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]-](/img/structure/B14062919.png)
